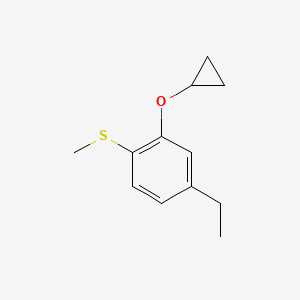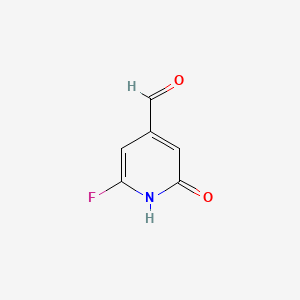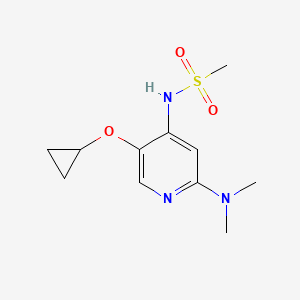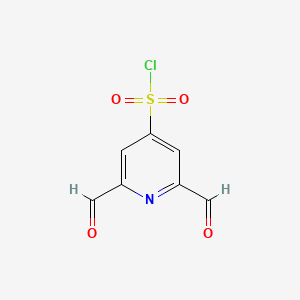
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . It is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylsulfane group attached to a phenyl ring. This compound is primarily used in research and development settings and is not intended for human use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification and characterization using methods such as NMR, HPLC, and LC-MS .
化学反応の分析
Types of Reactions
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, although it is not intended for human use.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the cyclopropoxy group can undergo ring-opening reactions, while the methylsulfane group can be involved in redox processes. These interactions can modulate the activity of enzymes and other biomolecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
(2-Cyclopropoxy-4-methylphenyl)(methyl)sulfane: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethylphenyl)(methyl)sulfane: Lacks the cyclopropoxy group.
Uniqueness
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane is unique due to the presence of both the cyclopropoxy and ethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for research purposes.
特性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC名 |
2-cyclopropyloxy-4-ethyl-1-methylsulfanylbenzene |
InChI |
InChI=1S/C12H16OS/c1-3-9-4-7-12(14-2)11(8-9)13-10-5-6-10/h4,7-8,10H,3,5-6H2,1-2H3 |
InChIキー |
FINGJDBPIBNJNT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)SC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)













